molecular formula C29H24O3 B8223360 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde

Cat. No.: B8223360
M. Wt: 420.5 g/mol
InChI Key: IXYSLLPMMHGKAQ-UHFFFAOYSA-N
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Description

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde is an organic compound with the molecular formula C30H24O4 and a molecular weight of 448.51 g/mol . This compound is characterized by its complex structure, which includes multiple aromatic rings and methoxy groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde typically involves the reaction of appropriate benzaldehyde derivatives with other aromatic compounds under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various pathways, including those involved in cell signaling and metabolism . The specific pathways and targets depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O3/c1-31-26-16-12-24(13-17-26)29(25-14-18-27(32-2)19-15-25)28(22-6-4-3-5-7-22)23-10-8-21(20-30)9-11-23/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYSLLPMMHGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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